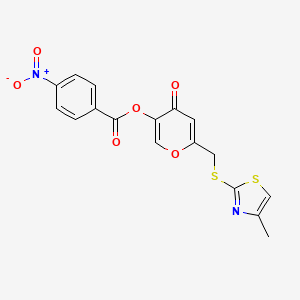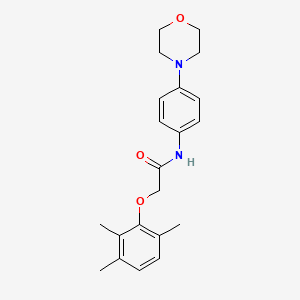
5-(Methylthio)pyridine-3-boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)pyridine-3-boronic acid hydrochloride is a useful research compound. Its molecular formula is C6H9BClNO2S and its molecular weight is 205.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Functionalized Pyridines :5-(Methylthio)pyridine-3-boronic acid hydrochloride is used in the synthesis of functionalized pyridines. For instance, it assists in the transformation of dimethylformamide dimethylacetal into 3-acetyl-2-methylthio-4-hydroxypyridine, expanding the range of pyridine derivatives that can be synthesized (Dorokhov, Prezent, & Bogdanov, 1995).
Formation of Amin-Adducts and Boronium Salts :This compound is involved in the formation of stable amin-adducts and boronium salts with pyridine, demonstrating its utility in creating complex molecular structures (Nöth & Schuchardt, 1974).
Chemosensor Applications :It's employed in chemosensor applications due to its reactivity with compounds like 4-isopropyltropolone in acidic solutions, highlighting its potential in the development of sensitive and specific detection methods for various substances (Iwatsuki et al., 2012).
Photophysical Property Studies :The compound is instrumental in studying the photophysical properties of various boron-dipyrromethenes. Its derivatives have been analyzed for their spectral, electrochemical, and photophysical behaviors, contributing to the understanding of light-emitting materials (Khan, Rao, & Ravikanth, 2010).
Organic Functional Group Transformations :This chemical is also utilized in the transformation of organic functional groups in the periphery of metallocene complexes, proving its versatility in organic synthesis (Hill et al., 2003).
Development of Green Surfactant Materials :The compound plays a role in the creation of environmentally friendly surfactants, as seen in studies involving boronic acid-based amphiphiles. These compounds show potential as drug carriers in pharmaceutical industries (Roy, Maiti, & Das, 2023).
Fluorescence Property Research :Research has been conducted on the influence of substituents on the fluorescence properties of thieno[3, 2-c]pyridine derivatives, where this compound is integral in the synthesis process, aiding in the development of novel fluorescent materials (Chavan, Toche, & Chavan, 2017).
Mécanisme D'action
Target of Action
Boronic acids, such as 5-(methylthio)pyridine-3-boronic acid hydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a metal catalyst, typically palladium . The palladium catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon atom in another molecule .
Biochemical Pathways
The products of these reactions can be used to synthesize a variety of organic compounds, including pharmaceuticals and polymers, which may have various effects on biochemical pathways .
Pharmacokinetics
As a boronic acid, it is likely to have good stability and reactivity, making it suitable for use in Suzuki-Miyaura cross-coupling reactions . .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This allows for the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of these compounds would depend on their structure and properties.
Action Environment
The action of this compound is influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of the compound may be influenced by factors such as pH and temperature .
Safety and Hazards
Propriétés
IUPAC Name |
(5-methylsulfanylpyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2S.ClH/c1-11-6-2-5(7(9)10)3-8-4-6;/h2-4,9-10H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNRDYKKIOQVAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)SC)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)
![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)
![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2530036.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-phenylbutanamide](/img/structure/B2530037.png)


![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)


![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2530047.png)
![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)
